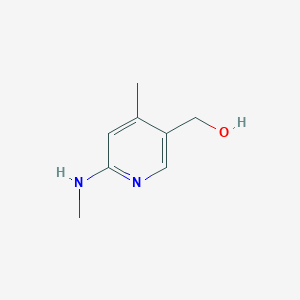
(4-Methyl-6-(methylamino)pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-6-(methylamino)pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group, a methylamino group, and a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(methylamino)pyridin-3-yl)methanol typically involves the reaction of 4-methyl-6-nitropyridin-3-ol with methylamine under reducing conditions. The nitro group is reduced to an amino group, and the hydroxyl group is protected during the reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-6-(methylamino)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid.
Reduction: 4-Methyl-6-(methylamino)pyridin-3-ylmethane.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-6-(methylamino)pyridin-3-yl)methanol is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of pharmaceuticals and as a building block for other chemical compounds.
Wirkmechanismus
The mechanism of action of (4-Methyl-6-(methylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-6-(methylamino)pyridine-3-carboxylic acid
- 4-Methyl-6-(methylamino)pyridin-3-ylmethane
- 4-Methyl-6-(methylamino)pyridine-3-ylmethyl chloride
Uniqueness
(4-Methyl-6-(methylamino)pyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
[4-methyl-6-(methylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-6-3-8(9-2)10-4-7(6)5-11/h3-4,11H,5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
UMAXOHWKJUGTBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1CO)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



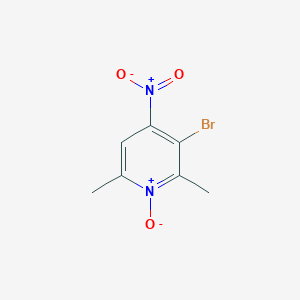
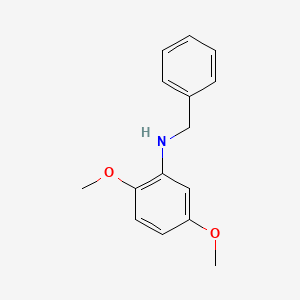

![1,8-Diazaspiro[4.6]undecane](/img/structure/B13008883.png)
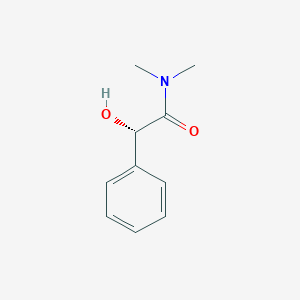



![4-Fluorooctahydrocyclopenta[c]pyrrole](/img/structure/B13008909.png)
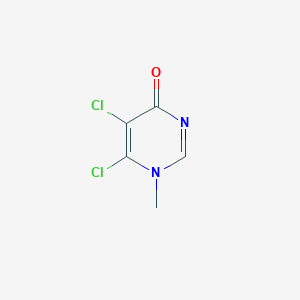

![6-Amino-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13008925.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13008935.png)
